Home > Products > Screening Compounds P48897 > 4-(propan-2-yl)-2-(tributylstannyl)pyrimidine
4-(propan-2-yl)-2-(tributylstannyl)pyrimidine - 1621222-59-0

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine

Catalog Number: EVT-6303062
CAS Number: 1621222-59-0
Molecular Formula: C19H36N2Sn
Molecular Weight: 411.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazol-4(5H)-one

Compound Description: 2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazol-4(5H)-one is a crystallized structure whose vibrational profiling has been studied using FTIR, FT-Raman, and density functional theory (DFT) calculations []. This compound exhibits potential biological activities and has been investigated for its binding ability with proteins like Parathyroid hormone secretion stimulant and neuropeptide protein [].

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor identified and optimized through structure-based design []. It exhibits potent single-digit nM growth inhibition across a broad cell panel and demonstrates excellent cross-species pharmacokinetics []. This compound is under investigation for the treatment of gastrointestinal stromal tumors (GISTs) [].

6-Methyl-1-(nitromethyl)-4-(propan-2-yl)naphthalene

Compound Description: 6-Methyl-1-(nitromethyl)-4-(propan-2-yl)naphthalene is a synthetic compound derived from a mixture of α-himachalene, β-himchalene, and γ-himchalene []. The compound's structure and its relationship to the starting materials have been characterized by crystallography [].

Compound Description: QMMSB and QMiPSB are synthetic cannabinoid receptor agonists (SCRAs) []. Their metabolic pathways and potential for toxicological screenings have been investigated [].

Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers

Compound Description: Two isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate diastereomers have been isolated and their fungicidal activities investigated []. Notably, one diastereomer exhibited remarkably high activities against Phytophthora capsici, surpassing the efficacy of the positive control dimethomorph [].

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

Compound Description: This compound is an ester synthesized from L-menthol and Phenibut and was investigated for its potential anticonvulsant properties [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

Compound Description: This compound was synthesized and characterized using spectroscopic methods, including FT-IR, NMR, and LCMS [].

[N(E),N′(E)]-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-bis(propan-2-yl)-1H-pyrazol-4-amine

Compound Description: This compound's crystal structure has been determined and analyzed [].

(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Compound Description: This compound's crystal structure was determined, revealing a twisted conformation with a dihedral angle of 53.5° between the benzene rings [].

[4-(Propan-2-yl)Phenyl]Carbamic acid (PPCA)

Compound Description: PPCA is a hypothetical compound identified as a potential tyrosine hydroxylase (TH) inhibitor through a comparative molecular docking approach [, ]. It demonstrates comparable binding interactions with human TH to the original substrate, L-tyrosine []. Further investigations into its potential as a candidate therapeutic for Parkinson's disease and related disorders are suggested [, ].

3,5-bis(propan-2-yl)-1H-pyrazol-4-amine

Compound Description: The crystal structure of this compound has been reported [].

(4Z)-2-Phenyl-1-{(E)-[4-(propan-2-yl)benzylidene]amino}-4-[(thiophen-2-yl)methylidene]-1H-imidazol-5(4H)-one

Compound Description: This compound's crystal structure has been elucidated, revealing intramolecular and intermolecular interactions [].

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone

Compound Description: The crystal structure of this compound, characterized by weak C—H⋯O interactions and π–π stacking interactions, has been reported [].

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}butan-1-one

Compound Description: This compound's crystal structure has been elucidated, revealing a pyrazole ring in an envelope conformation and the presence of weak C—H⋯O hydrogen bonds [].

5-Benzoyl-2-(1H-indol-3-yl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydrofuran-3-carbonitrile

Compound Description: The crystal structure of this compound, characterized by R22(16) and C(6) graph-set motifs, has been reported [].

2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP)

Compound Description: IQP is a newly synthesized molecule structurally similar to papaverine []. It exhibits muscle relaxant properties by potentially blocking Ca2+ influx and activating a cAMP-dependent signal cascade [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist discovered through structure-based drug design []. It exhibits excellent metabolic stability, solubility, and favorable pharmacokinetic properties, making it a potential candidate for treating acute migraine [].

Compound Description: These novel derivatives were designed and synthesized based on previously reported compounds and demonstrated antibacterial activity against Gram-positive bacteria, including drug-resistant strains []. One compound (7j) exhibited an 8-fold stronger inhibitory effect than linezolid, a known antibacterial agent [].

N‐(4‐(4‐substitutedphenyl)‐6‐(substituted aryl) pyrimidin‐2‐yl)‐2‐(2‐isonicotinoyl hydrazinyl) acetamide

Compound Description: This series of compounds was synthesized from isonicotinohydrazide and designed to incorporate a pyrimidine ring for potential therapeutic applications []. The compounds were evaluated for antitubercular, antimalarial, and antiprotozoal activities [].

1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol (P7C3)

Compound Description: P7C3 functions as a nicotinamide phosphoribosyltransferase (Nampt) activator []. Its therapeutic potential for treating diabetes and cardiovascular diseases has been investigated, revealing cardioprotective effects through Nampt activation and improved NAD+/NADH ratios [].

7-Phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidine-4(1H)-ones

Compound Description: This series of pyridopyrimidine derivatives was synthesized and evaluated for their antioxidant potency using DPPH and nitric oxide inhibition assays []. Compounds with electron-releasing or electron-withdrawing groups at specific positions exhibited promising antioxidant activities [].

1‐(Pyrrolidin‐2‐yl)propan‐2‐one Derivatives

Compound Description: Two derivatives of 1-(pyrrolidin-2-yl)propan-2-one were investigated for their deoxyribonuclease I (DNase I) inhibitory properties []. The compounds exhibited moderate inhibitory activity, and molecular docking studies revealed key interactions with DNase I residues [].

3-[(4-nitrobenzylidene)amino]-2(R,S)-(4-nitrophenyl)-5(S)-(propan-2-yl)imidazolidin-4-one

Compound Description: A 1:1 epimeric mixture of this imidazolidin-4-one derivative was synthesized and characterized, providing insights into its molecular and crystal structure [].

4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide (PZ‐1150)

Compound Description: PZ-1150 is a novel 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties []. Its metabolic pathways were investigated using in vitro and in silico approaches [].

(S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate (brivanib alaninate/BMS-582664)

Compound Description: Brivanib alaninate is an amino acid ester prodrug of the dual vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) kinase inhibitor BMS-540215 []. It was designed to improve the aqueous solubility and oral bioavailability of the parent compound and has advanced to phase II clinical trials [].

Compound Description: These cyclodidepsipeptides are potent inhibitors of xanthine oxidase [, ]. Their toxicological potential was investigated using in vitro and in silico methods, suggesting a good probability of safe biological intake [, ].

3-Iodo-N~1-(2-methyl-4-perfluoropropane-2-yl)-N~2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide

Compound Description: This compound was synthesized with a focus on optimizing yield and purity, achieving a total yield of 61.1% and a purity of 96.5% [].

Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate

Compound Description: The crystal structure of this pyrimidine derivative, characterized by O—H⋯O hydrogen bonds and C—H⋯O interactions, has been reported [].

rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

Compound Description: This compound represents the first member of a new substance class and has been synthesized and characterized by X-ray crystallography [].

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

Compound Description: This series of novel biheterocyclic compounds was synthesized through cyclocondensation reactions []. The structures were characterized using NMR spectroscopy and mass spectrometry [].

1-(Diethoxyphosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters

Compound Description: These compounds were designed as inhibitors targeting imidazole glycerol phosphate dehydratase (IGPD) in plants and exhibited moderate to good herbicidal activities [].

1-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-(2-substituted quinolin-4-yl)propan-2-ol derivatives (9a-x)

Compound Description: A series of these derivatives was synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains, including M. tuberculosis []. Many of these compounds demonstrated good to moderate antibacterial activity, with some exhibiting excellent antitubercular activity [].

N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

Compound Description: BMS-566419 is a potent acridone-based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor with potential for treating transplant rejection []. It was developed as an alternative to mycophenolate mofetil (MMF), aiming to reduce gastrointestinal toxicity [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor identified as a structurally diverse backup for a previously discovered GlyT1 inhibitor []. It exhibits potent GlyT1 inhibitory activity and favorable pharmacokinetic properties, leading to increased cerebrospinal fluid (CSF) glycine concentrations in rats [].

Properties

CAS Number

1621222-59-0

Product Name

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine

Molecular Formula

C19H36N2Sn

Molecular Weight

411.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.